4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Overview
Description
4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzothieno[2,3-d]pyrimidine core, which is fused with a piperazine ring and a diphenylmethoxyethyl group. The compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
The synthesis of 4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves multiple steps, including the formation of the benzothieno[2,3-d]pyrimidine core and subsequent functionalization with the piperazine and diphenylmethoxyethyl groups. The synthetic route typically involves the following steps:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under specific reaction conditions to form the benzothieno[2,3-d]pyrimidine core.
Functionalization with Piperazine: The benzothieno[2,3-d]pyrimidine core is then reacted with piperazine under suitable conditions to introduce the piperazine ring.
Introduction of the Diphenylmethoxyethyl Group: Finally, the diphenylmethoxyethyl group is introduced through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro1
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is of interest for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can be compared with other similar compounds, such as:
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their antimalarial and anticancer activities.
Triazole-Pyrimidine Hybrids: These compounds have shown potential neuroprotective and anti-inflammatory properties.
The uniqueness of 4-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-(2-benzhydryloxyethyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4OS/c1-22-12-13-26-25(20-22)27-29(31-21-32-30(27)36-26)34-16-14-33(15-17-34)18-19-35-28(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-11,21-22,28H,12-20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBUGDAQKRWYAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CCOC(C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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